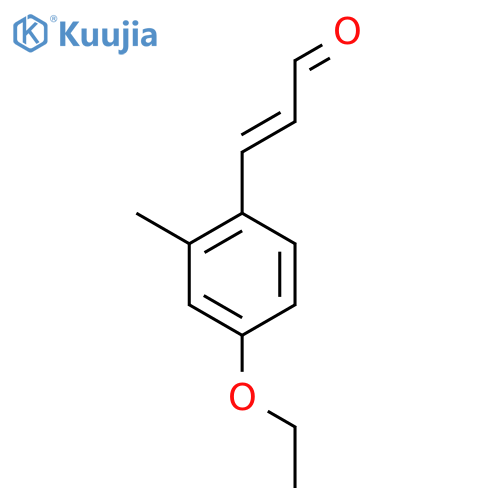Cas no 2229681-49-4 (3-(4-ethoxy-2-methylphenyl)prop-2-enal)

2229681-49-4 structure
商品名:3-(4-ethoxy-2-methylphenyl)prop-2-enal
3-(4-ethoxy-2-methylphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethoxy-2-methylphenyl)prop-2-enal
- 2229681-49-4
- EN300-1743514
-
- インチ: 1S/C12H14O2/c1-3-14-12-7-6-11(5-4-8-13)10(2)9-12/h4-9H,3H2,1-2H3/b5-4+
- InChIKey: WDYRGUAFTTXXSK-SNAWJCMRSA-N
- ほほえんだ: O(CC)C1C=CC(/C=C/C=O)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 190.099379685g/mol
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26.3Ų
3-(4-ethoxy-2-methylphenyl)prop-2-enal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743514-0.25g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 0.25g |
$774.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-2.5g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 2.5g |
$1650.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-0.05g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 0.05g |
$707.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-10.0g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 10g |
$3622.0 | 2023-06-03 | ||
| Enamine | EN300-1743514-5g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 5g |
$2443.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-10g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 10g |
$3622.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-0.5g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 0.5g |
$809.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-0.1g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 0.1g |
$741.0 | 2023-09-20 | ||
| Enamine | EN300-1743514-5.0g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 5g |
$2443.0 | 2023-06-03 | ||
| Enamine | EN300-1743514-1.0g |
3-(4-ethoxy-2-methylphenyl)prop-2-enal |
2229681-49-4 | 1g |
$842.0 | 2023-06-03 |
3-(4-ethoxy-2-methylphenyl)prop-2-enal 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ping Tong Food Funct., 2020,11, 628-639
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
2229681-49-4 (3-(4-ethoxy-2-methylphenyl)prop-2-enal) 関連製品
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 624-75-9(Iodoacetonitrile)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 152840-81-8(Valine-1-13C (9CI))
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
